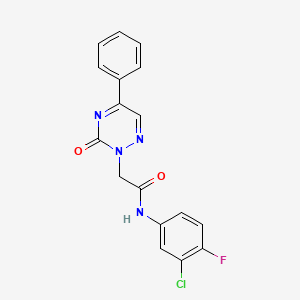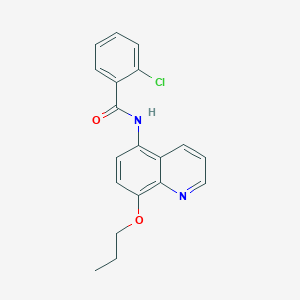![molecular formula C20H20FN5O5S2 B14980988 3-({[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14980988.png)
3-({[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a benzoic acid moiety, and a fluorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 3-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOIC ACID involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the benzoic acid moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Final assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
3-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group are likely involved in binding to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOIC ACID include other triazole derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall biological activity. The unique combination of the triazole ring, fluorophenyl group, and benzoic acid moiety in this compound sets it apart from other similar molecules, potentially offering distinct advantages in terms of its chemical reactivity and biological applications.
Eigenschaften
Molekularformel |
C20H20FN5O5S2 |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
3-[[2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H20FN5O5S2/c1-25-17(11-26(33(2,30)31)16-8-6-14(21)7-9-16)23-24-20(25)32-12-18(27)22-15-5-3-4-13(10-15)19(28)29/h3-10H,11-12H2,1-2H3,(H,22,27)(H,28,29) |
InChI-Schlüssel |
WQMVIYFLZOAOLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B14980908.png)
![2-(2-bromophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980915.png)

![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14980928.png)
![2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(2-methylphenyl)propanamide](/img/structure/B14980931.png)
![2-Acetyl-5-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980939.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14980941.png)

![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14980953.png)
![5-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B14980983.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14980996.png)
![2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14981000.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B14981003.png)
![2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone](/img/structure/B14981005.png)
